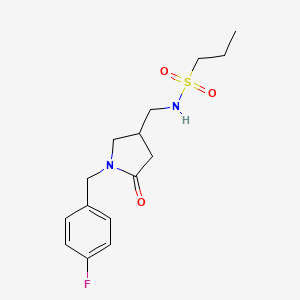

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-2-7-22(20,21)17-9-13-8-15(19)18(11-13)10-12-3-5-14(16)6-4-12/h3-6,13,17H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJYIGFWIRUCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Sulfonamides are a group of synthetic antimicrobial drugs that are used for the treatment of bacterial infections. They target two key enzymes in bacteria: carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate. They do this by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme. This competitive inhibition prevents the formation of dihydrofolate, a precursor to tetrahydrofolate, which is essential for bacterial DNA synthesis.

Biochemical Pathways

By inhibiting the production of tetrahydrofolate, sulfonamides disrupt the folic acid pathway in bacteria, which is crucial for the synthesis of nucleic acids and proteins. This leads to the inhibition of bacterial growth and cell division.

Pharmacokinetics

The ADME properties of sulfonamides can vary, but generally, they are well absorbed orally and widely distributed in the body. They are metabolized in the liver and excreted in the urine.

Result of Action

The primary result of the action of sulfonamides is the inhibition of bacterial growth and replication. This is due to the disruption of the folic acid pathway, which prevents the synthesis of essential nucleic acids and proteins.

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. Certain sulfonamides can also induce allergic reactions.

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article delves into its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 328.4 g/mol. Its structure includes a pyrrolidinone ring, a fluorobenzyl group, and a sulfonamide moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.4 g/mol |

| CAS Number | 954609-67-7 |

| Purity | Typically 95% |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which are critical in numerous physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits antimicrobial , anti-inflammatory , and neuroprotective properties. For instance, it has been reported to inhibit the activity of certain enzymes linked to inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls, suggesting its potential use in neurodegenerative disease therapies.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. Inhibition studies indicated that it operates competitively, with IC50 values in the low micromolar range.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(4-fluorobenzyl)-N'-methylurea | 0.18 | Competitive inhibitor of tyrosinase |

| This compound | TBD | Competitive inhibition |

Pharmacological Potential

Several studies have focused on the pharmacological potential of compounds related to this compound. The findings suggest that modifications to the fluorobenzyl group can enhance activity against specific biological targets.

Example Study: Synthesis and Evaluation

A recent synthesis study explored various derivatives of the compound, revealing that specific substitutions enhanced inhibitory effects against target enzymes by increasing binding affinity through improved molecular interactions.

Comparison with Similar Compounds

Structural Analog: CAS 896316-85-1 (N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide)

- Core Structure : Pyrrolidin-5-one.

- Substituents : 2,3-Dihydrobenzo[d][1,4]dioxin at the 1-position; propane sulfonamide at the 3-position.

- Molecular Weight : 340.4 (C₁₅H₂₀N₂O₅S).

- Key Differences: The dihydrodioxin group introduces additional oxygen atoms, increasing polarity compared to the 4-fluorobenzyl group in the target compound. This may reduce lipophilicity but improve aqueous solubility.

FUB-144 (1-(4-fluorobenzyl)-1H-indole-3-carbonyl-tetramethylcyclopropane)

- Core Structure : Indole.

- Substituents : 4-fluorobenzyl at the 1-position; tetramethylcyclopropyl carbonyl at the 3-position.

- Functional Groups : Carboxamide, fluorinated benzyl.

- Key Differences: The indole core and carboxamide group contrast with the pyrrolidinone and sulfonamide in the target compound. FUB-144 is associated with cannabinoid receptor modulation due to its indole scaffold, whereas the target’s pyrrolidinone core may favor different biological targets .

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

- Core Structure : Pyrazolo[3,4-d]pyrimidine.

- Substituents : Chromen-4-one, fluoro groups, and a sulfonamide-linked benzene.

- Molecular Weight : 589.1 (empirical data).

- The sulfonamide in Example 53 is benzene-linked, whereas the target’s sulfonamide is aliphatic, affecting spatial orientation and solubility .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula C₁₆H₂₀FN₂O₃S.

Research Findings and Implications

- Fluorinated Benzyl Groups : Common in analogs (e.g., FUB series, Example 53) for enhancing metabolic stability and binding affinity through lipophilicity and π-π interactions .

- Sulfonamide vs.

- Core Structure Impact: The pyrrolidinone core in the target and CAS 896316-85-1 may favor enzyme inhibition (e.g., proteases), whereas indole (FUB-144) and pyrazolo-pyrimidine (Example 53) cores are linked to receptor or kinase modulation .

Q & A

Basic: How can researchers optimize the synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide to improve yield and purity?

Methodological Answer:

Synthesis optimization often involves stepwise reaction monitoring and reagent selection. For example, using coupling agents like EDC·HCl and HOBt·H₂O (common in sulfonamide synthesis) can enhance amide bond formation efficiency . Solvent selection (e.g., THF or DCM) and temperature control (0–25°C) during intermediate purification steps, such as recrystallization from methanol or acetonitrile, can improve purity . Advanced techniques like column chromatography with silica gel or reverse-phase HPLC (as described for analogous sulfonamides) are critical for isolating high-purity products .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT or COSY experiments to confirm stereochemistry and substituent positions, particularly for the pyrrolidinone and fluorobenzyl groups .

- HPLC-MS : Use gradients with C18 columns (e.g., Chromolith) to assess purity (>95%) and verify molecular weight via ESI-MS .

- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Basic: How can solubility and formulation challenges be addressed for in vitro assays?

Methodological Answer:

Solubility screening in DMSO (for stock solutions) followed by dilution into aqueous buffers (PBS, pH 7.4) is standard. For low solubility, consider co-solvents like cyclodextrins or surfactants (e.g., Tween-80) . Nanoformulation (liposomes or PEGylation) may enhance bioavailability for in vivo studies, as demonstrated for spirocyclic sulfonamides .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the fluorobenzyl and sulfonamide moieties?

Methodological Answer:

- Analog Synthesis : Replace the 4-fluorobenzyl group with halogens (Cl, Br) or methyl groups to assess electronic effects. Modify the sulfonamide’s alkyl chain (e.g., propane vs. butane) .

- Biological Assays : Test analogs in enzyme inhibition (e.g., carbonic anhydrase) or antiproliferative assays (MTT on cancer cell lines) to correlate substituents with activity .

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding interactions with target proteins, guided by ACD/Labs Percepta’s physicochemical predictions .

Advanced: What strategies resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Control Experiments : Include positive controls (e.g., known inhibitors) and assess cytotoxicity separately to distinguish target-specific effects .

- Meta-Analysis : Compare data across orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism consistency .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Methodological Answer:

- Animal Models : Use rodents for IV/PO dosing (1–10 mg/kg) with plasma sampling over 24h. Monitor metabolites via LC-MS/MS .

- Tissue Distribution : Apply whole-body autoradiography or homogenization followed by extraction to quantify organ accumulation .

- Stability Testing : Assess compound integrity in simulated gastric fluid (pH 2) and liver microsomes to predict oral bioavailability .

Advanced: What computational tools predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

- Software : Use Schrödinger’s ADMET Predictor or MetaDrug to identify likely Phase I/II metabolism sites (e.g., oxidation of pyrrolidinone or sulfonamide cleavage) .

- In Silico Toxicity : Screen for reactive intermediates (e.g., quinone methides from fluorobenzyl oxidation) using DEREK or ProTox-II .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .

- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins for LC-MS/MS identification .

Advanced: What methods address stability issues under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC .

- Lyophilization : Stabilize hygroscopic forms by freeze-drying with cryoprotectants (trehalose or mannitol) .

Advanced: How can synergistic effects with existing therapeutics be systematically evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.